molecular formula C6H10O3S B13045467 (1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL

(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL

Cat. No.: B13045467
M. Wt: 162.21 g/mol
InChI Key: AOSYSBDJBDUZSK-OEXCPVAWSA-N
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Description

(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[221]heptan-7-OL is a unique bicyclic compound that features a combination of oxygen and sulfur atoms within its structure

Preparation Methods

The synthesis of (1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the methoxy group: This step often involves the use of methanol in the presence of an acid catalyst.

    Incorporation of the sulfur atom: This can be done through a thiolation reaction using a sulfur-containing reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

(1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-OL can be compared with other similar compounds, such as:

    This compound derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.

    Bicyclic compounds with different heteroatoms: Compounds that contain different combinations of oxygen, sulfur, and nitrogen atoms within their bicyclic structures.

    Other bicyclic compounds: Compounds such as bicyclo[2.2.1]heptane derivatives, which have different functional groups and applications.

The uniqueness of (1S,4S,7S)-3-Methoxy-2-oxa-5-thiabicyclo[22

Properties

Molecular Formula

C6H10O3S

Molecular Weight

162.21 g/mol

IUPAC Name

(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C6H10O3S/c1-8-6-5-4(7)3(9-6)2-10-5/h3-7H,2H2,1H3/t3-,4+,5+,6?/m1/s1

InChI Key

AOSYSBDJBDUZSK-OEXCPVAWSA-N

Isomeric SMILES

COC1[C@@H]2[C@H]([C@H](O1)CS2)O

Canonical SMILES

COC1C2C(C(O1)CS2)O

Origin of Product

United States

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